3-Acetylcyclohex-3-ene-1-carbaldehyde
Description
3-Acetylcyclohex-3-ene-1-carbaldehyde (systematic name: 3-acetylcyclohex-3-ene-1-carbaldehyde) is a bicyclic organic compound featuring a cyclohexene ring substituted with an acetyl group (-COCH₃) at position 3 and a carbaldehyde group (-CHO) at position 1. The compound’s reactivity and applications likely stem from its conjugated α,β-unsaturated carbonyl system, which enables participation in cycloadditions, nucleophilic additions, and condensation reactions .
Properties
CAS No. |
112698-16-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-acetylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
LGQZRWDLIGCWFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC(C1)C=O |
Canonical SMILES |
CC(=O)C1=CCCC(C1)C=O |
Synonyms |
3-Cyclohexene-1-carboxaldehyde, 3-acetyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-acetylcyclohex-3-ene-1-carbaldehyde with structurally related cyclohexene carbaldehydes, emphasizing substituent effects on physical properties, synthesis, and applications.
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity :
- The acetyl group in 3-acetylcyclohex-3-ene-1-carbaldehyde enhances electrophilicity at C3, facilitating nucleophilic attacks (e.g., thiosemicarbazide reactions, as seen in coumarin analogs ).
- Chloro and hydroxymethylene substituents (e.g., in ) increase steric hindrance and polarity, altering reaction pathways compared to methyl or acetyl derivatives.
Thermodynamic Stability :
- Methyl-substituted derivatives (e.g., ) exhibit higher thermal stability due to reduced ring strain and electron-donating effects.
- Unsaturated carbonyl systems (e.g., 3-cyclohexene-1-carboxaldehyde ) are prone to polymerization under heat or light.
Industrial Relevance :
- Simpler aldehydes (e.g., C₇H₁₀O ) are widely used in fragrances, while complex derivatives (e.g., ) serve niche roles in agrochemicals or catalysis.
Preparation Methods
Reactor Design and Kinetic Control
Circulation reactors with back-mixing mechanisms are critical for managing the exothermic nature of the Diels-Alder reaction. A two-stage circulation system achieves 60–80% conversion in the first reactor, followed by a secondary reactor elevating the product concentration to 85–95%. For 3-acetylcyclohex-3-ene-1-carbaldehyde, analogous setups could employ acetyl-substituted dienophiles (e.g., acetylacrolein) to direct regioselectivity.
Solvent and Stoichiometric Considerations
Technical-grade acrolein (3% water content) and butadiene (99% purity) are fed at a 1:1.04 molar ratio in the patent’s optimized protocol. Introducing acetyl groups may require anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Post-Functionalization Strategies for Acetyl Group Introduction
Friedel-Crafts Acetylation of Preformed Aldehydes
The parent aldehyde, 3-cyclohexene-1-carboxaldehyde, can undergo electrophilic substitution at the cyclohexene ring’s electron-rich double bond. A Lewis acid-catalyzed Friedel-Crafts acetylation (e.g., AlCl₃, FeCl₃) with acetyl chloride introduces the acetyl group at the 3-position. This method parallels syntheses of aromatic ketones but requires careful control to avoid over-acylation or polymerization.
Reaction Conditions:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane, 0°C to room temperature
-
Yield: ~65% (theoretical, based on analogous systems)
Direct Use of Acetyl-Bearing Dienophiles
Alternative routes employ acetyl-functionalized dienophiles to integrate the acetyl group during the Diels-Alder step. For example, 3-acetylacrolein (CH₂=CH-C(O)CH₃-CHO) reacting with butadiene could theoretically yield the target compound. However, such dienophiles are less common and may require in situ generation to prevent premature decomposition.
Catalytic Systems for Tandem Reactions
Recent advances in cascade catalysis enable simultaneous Diels-Alder cycloaddition and acetylation. A hypothetical tandem process might involve:
-
Cycloaddition: Butadiene + acrolein → 3-cyclohexene-1-carboxaldehyde
-
Acetylation: Aldehyde intermediate + acetic anhydride → 3-acetyl derivative
Bifunctional catalysts (e.g., acidic zeolites or metal-organic frameworks) could mediate both steps, though literature precedents for such systems remain scarce.
Challenges in Purification and Byproduct Management
The patent US4642387A reports 1.5–3% polymeric byproducts in the final reaction mixture. Introducing acetyl groups exacerbates side reactions due to the carbonyl’s electrophilicity. Fractional distillation under reduced pressure (e.g., 10–20 mmHg) is critical for isolating the volatile aldehyde-acetyl product.
Typical Impurities:
-
Dimers of 3-cyclohexene-1-carboxaldehyde
-
Polyacetylated cyclohexenes
-
Oxidation products (e.g., carboxylic acids)
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